Fenspiride

Description

Fenspiride is an oxazolidinone spiro compound used as a drug in the treatment of certain respiratory diseases. It is approved for use in Russia for the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract (like rhinopharyngitis, laryngitis, tracheobronchitis, otitis and sinusitis), as well as for maintenance treatment of asthma.

FENSPIRIDE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for airway obstruction. It was withdrawn in at least one region.

was heading 1975-94 (see under SPIRO COMPOUNDS 1975-90); use SPIRO COMPOUNDS to search FENSPIRIDE 1975-94; bronchodilator agent used in asthma

See also: Fenspiride Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

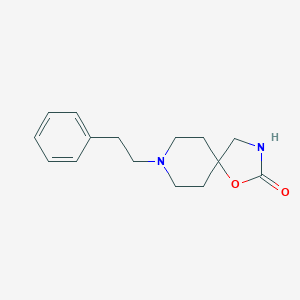

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNFBBAOMBJTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023048 | |

| Record name | Fenspiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-06-5 | |

| Record name | Fenspiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenspiride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenspiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenspiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenspiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S983QC7HKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

232-233 | |

| Record name | Fenspiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Fenspiride mechanism of action on bronchial smooth muscle

An In-Depth Technical Guide to the Mechanism of Action of Fenspiride on Bronchial Smooth Muscle

Executive Summary

Fenspiride is a therapeutic agent recognized for its dual anti-inflammatory and bronchodilator properties. Its mechanism of action on bronchial smooth muscle is multifaceted, involving both direct myorelaxant effects and indirect actions through the modulation of inflammatory and neurogenic pathways. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling and logical pathways. Fenspiride exerts its effects by inhibiting phosphodiesterases (PDEs), antagonizing histamine H1 receptors, modulating intracellular calcium signaling, and attenuating neurogenic inflammation by acting on sensory C-fibers and reducing tachykinin release. The dose of fenspiride administered determines the predominant mechanism, with lower doses primarily affecting neurogenic pathways and higher doses exerting direct effects on the smooth muscle cells.

Direct Myorelaxant Effects on Bronchial Smooth Muscle

Fenspiride directly promotes the relaxation of bronchial smooth muscle through two primary pathways: inhibition of cyclic nucleotide phosphodiesterases and modulation of intracellular calcium signaling.

Inhibition of Phosphodiesterase (PDE) Isoforms

Fenspiride facilitates the relaxation of human bronchial smooth muscle, an effect attributed to its inhibition of phosphodiesterases.[1] In human bronchial tissue, PDE4 (cAMP-specific) and PDE5 (cGMP-specific) are the predominant isoforms.[2] By inhibiting these enzymes, fenspiride increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated cAMP and cGMP levels activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn phosphorylate downstream targets that lead to smooth muscle relaxation.

This mechanism is supported by functional studies on isolated human bronchi, where fenspiride caused a leftward shift in the concentration-response curves for relaxation induced by isoprenaline (a β2-agonist that increases cAMP) and sodium nitroprusside (a nitric oxide donor that increases cGMP).[1][2]

Modulation of Intracellular Calcium ([Ca²⁺]i)

Contraction of bronchial smooth muscle is a calcium-dependent process.[3][4] Fenspiride has been shown to inhibit the increase in intracellular calcium concentration evoked by various stimuli. In a human lung epithelial cell line, fenspiride (10⁻⁷–10⁻⁵ M) inhibited the Ca²⁺ increase induced by histamine H1 receptor activation.[1][5] It also blocks the calcium signals evoked by the calcium agonist Bay K8644, although at high concentrations (1 mM).[6] This suggests that fenspiride may interfere with calcium influx or release from intracellular stores, contributing to its bronchodilatory effect.

Indirect Mechanisms: Anti-inflammatory and Neuroregulatory Actions

Fenspiride's efficacy is significantly enhanced by its ability to target the underlying inflammation and neurogenic responses that contribute to bronchoconstriction.

Histamine H1 Receptor Antagonism

Fenspiride exhibits antihistaminic properties by blocking H1 receptors.[7] Histamine is a potent bronchoconstrictor that acts on H1 receptors on smooth muscle cells. By antagonizing these receptors, fenspiride directly opposes histamine-induced bronchoconstriction.[1][8] This action is coupled with its ability to inhibit the downstream signaling of histamine, including the increase in intracellular Ca²⁺ and the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1][5] Fenspiride (10⁻⁵ M) was found to abolish both the initial and sustained phases of histamine-induced arachidonic acid release.[5]

Inhibition of Neurogenic Inflammation

Neurogenic inflammation, driven by the release of tachykinins (like Substance P and Neurokinin A) from sensory C-fiber nerve endings, is a key contributor to airway hyperreactivity.[9][10] Fenspiride demonstrates a significant ability to suppress this pathway.

-

Prejunctional Inhibition: At low concentrations (10⁻⁶–10⁻⁴ M), fenspiride acts at a prejunctional level to reduce the release of neuropeptides, including tachykinins, from sensory nerve endings.[11][12] This prevents the initiation of the neurogenic inflammatory cascade.[11][13]

-

Postjunctional Effects: At higher concentrations (>10⁻⁴ M), fenspiride also exerts postjunctional effects directly on the smooth muscle cells, inhibiting contractions induced by exogenously added acetylcholine.[11][12]

Other Contributing Mechanisms

Fenspiride also possesses alpha-1-adrenolytic activity and potential antimuscarinic properties.[7][14] While likely less central than its other actions, the blockade of alpha-1 adrenergic receptors could contribute to vasodilation and reduced mucosal edema, and antimuscarinic action would directly inhibit cholinergic bronchoconstriction.[14]

Dose-Dependent Mechanism of Action

Studies in rat models of COPD have revealed a distinct dose-dependency in fenspiride's mechanism.[6][11][13]

-

Low Dose (e.g., 0.15 mg/kg in rats): The bronchodilator effect is primarily mediated by its interaction with the nerve endings of capsaicin-sensitive C-fibers, preventing neurogenic inflammation.[11][13] This effect is abolished by pretreatment with the local anesthetic novocaine.[11]

-

High Dose (e.g., 15 mg/kg in rats): The bronchodilator effect involves both the afferent neurogenic component and a direct myorelaxant effect on the bronchial smooth muscle cells.[11][13]

References

- 1. clinicalpub.com [clinicalpub.com]

- 2. Effects of fenspiride on human bronchial cyclic nucleotide phosphodiesterase isoenzymes: functional and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of calcium in airway smooth muscle contraction and mast cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Airway smooth muscle, asthma, and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenspiride inhibits histamine-induced responses in a lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 7. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tachykinins in the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Fenspiride on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pre- and postjunctional inhibitory effects of fenspiride on guinea-pig bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of fenspiride on bronchial smooth muscle of rats with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenspiride Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenspiride hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator properties that has been used in the treatment of various respiratory diseases.[1] Its multifaceted mechanism of action targets several key pathways involved in the inflammatory cascade and bronchoconstriction. This technical guide provides an in-depth overview of the pharmacological profile of fenspiride hydrochloride, including its mechanism of action, pharmacokinetics, and a summary of its clinical applications. Detailed experimental protocols and quantitative data are presented to support the scientific understanding of this compound. Of note, fenspiride has been withdrawn from the market in several European countries due to the risk of serious cardiac rhythm disorders, including QT interval prolongation and Torsades de Pointes.[2][3]

Mechanism of Action

Fenspiride hydrochloride exerts its pharmacological effects through a combination of anti-inflammatory, anti-histaminic, and bronchodilator actions. Unlike classical NSAIDs, its anti-inflammatory effects are not primarily mediated by the inhibition of cyclo-oxygenase.[4]

Anti-inflammatory Effects

Fenspiride's anti-inflammatory properties are attributed to its ability to modulate multiple inflammatory pathways:

-

Inhibition of Inflammatory Mediators: Fenspiride has been shown to inhibit the release and activity of key pro-inflammatory mediators, including cytokines, leukotrienes, and prostaglandins.[1][2] It also affects the arachidonic acid cascade, reducing the formation of these pro-inflammatory agents.[1][2][4]

-

Antagonist of H1 Histamine Receptors: Fenspiride acts as an H1-histamine receptor antagonist, thereby mitigating the inflammatory and allergic responses mediated by histamine, such as bronchospasm and increased mucus secretion.[1][2][5]

-

Modulation of Cellular Signaling: Fenspiride has been observed to inhibit the calcium signal evoked by the inflammatory peptide formyl-Met-Leu-Phe (fMLP) in peritoneal macrophages, although at high concentrations.[6] It also blocks Na+-H+ antiport activation and may act distally on the protein kinase C (PKC) transduction signal.[6]

-

Inhibition of Neutrophil Migration: The ability to inhibit neutrophil migration is a potential mechanism for controlling inflammation of the respiratory mucosa.[4]

-

Reduction of Mucus Secretion: Fenspiride has been shown to inhibit neurogenic mucus secretion.[7]

Bronchodilator Effects

The bronchodilator properties of fenspiride are not fully elucidated but are believed to be linked to its anti-inflammatory actions and its influence on various signaling pathways:

-

Phosphodiesterase (PDE) Inhibition: Fenspiride inhibits phosphodiesterase type IV (PDE4) and type V (PDE5), the main PDE isoforms in human bronchi.[8] This inhibition leads to increased intracellular levels of cyclic AMP and cyclic GMP, respectively, which promotes smooth muscle relaxation.

-

Alpha-1 Adrenergic Receptor Antagonism: Fenspiride exhibits alpha-1-adrenolytic activity, which can contribute to its effects on the inflammatory diseases of the upper airways.[4][5]

The following diagram illustrates the proposed mechanism of action of fenspiride.

References

- 1. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]

- 2. pillintrip.com [pillintrip.com]

- 3. Fenspiride - Wikipedia [en.wikipedia.org]

- 4. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]

- 6. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 7. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinicalpub.com [clinicalpub.com]

Fenspiride's Attenuation of Neurogenic Inflammation in the Airways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation plays a pivotal role in the pathophysiology of various respiratory diseases, contributing to bronchoconstriction, mucus hypersecretion, and plasma extravasation. This process is primarily mediated by the release of tachykinins, such as Substance P (SP) and Neurokinin A (NKA), from activated sensory C-fibers. Fenspiride, a non-steroidal anti-inflammatory drug with bronchodilator properties, has demonstrated significant potential in mitigating neurogenic inflammation in the airways. This technical guide provides a comprehensive overview of the mechanism of action of fenspiride, focusing on its effects on C-fiber activation and subsequent tachykinin release. We present a detailed analysis of key preclinical studies, including in-depth experimental protocols and quantitative data on fenspiride's efficacy. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of fenspiride's therapeutic potential in airway diseases.

Introduction to Neurogenic Inflammation in the Airways

Neurogenic inflammation is a localized inflammatory response initiated by the activation of primary sensory neurons, predominantly unmyelinated C-fibers, in response to noxious stimuli such as irritants, allergens, and inflammatory mediators.[1][2][3] Activation of these sensory nerves triggers the release of neuropeptides, particularly the tachykinins Substance P (SP) and Neurokinin A (NKA), from their peripheral endings.[4][5][6] These tachykinins then act on various target cells in the airways, including smooth muscle, vascular endothelium, and mucous glands, through the activation of neurokinin receptors (NK1 and NK2), leading to the characteristic features of neurogenic inflammation:

-

Bronchoconstriction: Tachykinins, particularly NKA, are potent constrictors of airway smooth muscle, primarily through the activation of NK2 receptors.[5]

-

Mucus Hypersecretion: SP and NKA stimulate mucus secretion from submucosal glands, contributing to airway obstruction.[7][8]

-

Plasma Extravasation: SP, acting on NK1 receptors on endothelial cells, increases vascular permeability, leading to plasma leakage into the airway wall and lumen.[8]

This cascade of events contributes significantly to the symptoms and pathology of various respiratory conditions, including asthma and chronic obstructive pulmonary disease (COPD).[1][2][4]

Fenspiride: Mechanism of Action in Neurogenic Inflammation

Fenspiride is an oxazolidinone spiro compound with a multifaceted pharmacological profile that includes anti-inflammatory and bronchodilator effects.[9][10] A key aspect of its mechanism of action lies in its ability to modulate neurogenic inflammation by targeting the initial steps of this pathway. Evidence suggests that fenspiride's primary effect is the inhibition of tachykinin release from sensory C-fiber nerve endings.[10][11] This prejunctional inhibitory action prevents the downstream effects of SP and NKA on airway smooth muscle, blood vessels, and glands.

The precise molecular mechanism by which fenspiride inhibits neuropeptide release is not fully elucidated but is thought to involve an interaction with the nerve endings of capsaicin-sensitive C-fibers.[10][12] By preventing the release of tachykinins, fenspiride effectively dampens the entire cascade of neurogenic inflammation.

The following diagram illustrates the proposed mechanism of action of fenspiride in attenuating neurogenic inflammation in the airways.

Caption: Fenspiride's inhibitory effect on tachykinin release from sensory C-fibers.

Preclinical Evidence: Quantitative Data and Experimental Protocols

The efficacy of fenspiride in mitigating neurogenic inflammation has been demonstrated in several preclinical models. This section summarizes the key quantitative findings and provides detailed experimental protocols for these studies.

Inhibition of Neurogenic Bronchoconstriction

-

In Vivo Models: Studies in anesthetized guinea pigs have shown that fenspiride effectively reverses bronchoconstriction induced by agents that stimulate C-fibers, such as capsaicin and citric acid.[13]

| Experimental Model | Species | Inducing Agent | Fenspiride Administration | Efficacy | Reference |

| Anesthetized Guinea Pig | Guinea Pig | Capsaicin | Aerosolized (1 mg/mL) | 58% reversal of bronchoconstriction | [13] |

| Anesthetized Guinea Pig | Guinea Pig | Citric Acid | Intravenous (1 mg/kg) | 45% reversal of bronchoconstriction | [13] |

-

Animal Model: Male Dunkin-Hartley guinea pigs (350-450 g) are anesthetized with pentobarbitone sodium (60 mg/kg, i.p.).

-

Surgical Preparation: The trachea is cannulated for artificial ventilation. The jugular vein is cannulated for intravenous drug administration. Airway resistance is measured using a pneumotachograph and a differential pressure transducer.

-

Induction of Bronchoconstriction: A baseline of stable airway resistance is established. Capsaicin (10 µg/kg, i.v.) is administered to induce bronchoconstriction.

-

Fenspiride Administration: Fenspiride is administered either intravenously or as an aerosol prior to or after the capsaicin challenge.

-

Measurement of Bronchoconstriction: Changes in airway resistance are continuously monitored and recorded. The percentage reversal of the capsaicin-induced increase in airway resistance is calculated.

Inhibition of Neurogenic Mucus Secretion

-

In Vitro Model: The ferret isolated tracheal segment model is a well-established method to study neurally-mediated mucus secretion. Electrical field stimulation (EFS) of the tracheal tissue activates both cholinergic and non-cholinergic (tachykininergic) nerves, leading to mucus release.

| Experimental Model | Species | Stimulation | Fenspiride Concentration | Inhibition of Tachykininergic Secretion | Reference |

| Ferret Trachea In Vitro | Ferret | Electrical Field Stimulation | 1 mM | 85% | [7] |

-

Tissue Preparation: Tracheas are removed from male ferrets and cut into segments. Each segment is mounted in an Ussing chamber.

-

Radiolabeling: The tissues are incubated with Krebs-Henseleit solution containing 35SO4 to label newly synthesized and secreted mucus glycoproteins.

-

Electrical Field Stimulation (EFS): After a baseline period, neurogenic secretion is induced by EFS (e.g., 10 Hz, 0.5 ms pulse duration, 50 V for 5 min). To isolate the tachykininergic response, cholinergic and adrenergic receptors are blocked with appropriate antagonists (e.g., atropine and phentolamine/propranolol).

-

Fenspiride Treatment: Fenspiride is added to the bathing solution at various concentrations before EFS.

-

Quantification of Mucus Secretion: The amount of 35SO4-labeled mucus secreted into the luminal fluid is measured by liquid scintillation counting. The inhibitory effect of fenspiride is expressed as a percentage reduction of the EFS-induced secretion.

The following diagram illustrates the experimental workflow for studying neurogenic mucus secretion.

References

- 1. The airway neurogenic inflammation: clinical and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurogenic inflammation in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurogenic inflammation and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Airway inflammation and tachykinins: prospects for the development of tachykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of airway neurogenic inflammation by neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 11. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]

- 12. Effect of Fenspiride on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitussive and antibronchoconstriction actions of fenspiride in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Fenspiride in Respiratory Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator and anti-secretory properties, historically used in the treatment of respiratory diseases. Its therapeutic effects are attributed to a multi-faceted mechanism of action targeting various molecular pathways within respiratory epithelial cells. This technical guide provides an in-depth overview of the molecular targets of fenspiride, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Molecular Targets and Quantitative Data

Fenspiride exerts its effects by interacting with multiple targets involved in the inflammatory and bronchoconstrictive cascades in respiratory epithelial cells. The following tables summarize the key quantitative data on these interactions.

Table 1: Inhibition of Phosphodiesterases (PDEs) in Human Bronchial Tissue

| Target Enzyme | -logIC50 | IC50 (µM) | Reference |

| Phosphodiesterase 4 (PDE4) | 4.16 ± 0.09 | 69.18 | |

| Phosphodiesterase 3 (PDE3) | 3.44 ± 0.12 | 363.08 | |

| Phosphodiesterase 5 (PDE5) | ~3.8 | ~158.5 |

IC50 values were calculated from the provided -logIC50 values.

Table 2: Effects on Histamine-Induced Responses in Human Lung Epithelial Cells (WI26VA4)

| Parameter | Fenspiride Concentration | Effect | Reference |

| Histamine H1 Receptor-Induced Ca2+ Increase | 10⁻⁷ M - 10⁻⁵ M | Inhibition | |

| Histamine-Induced Arachidonic Acid Release | 10⁻⁵ M | Abolished both initial and sustained release |

Table 3: Inhibition of Neurally-Mediated Mucus Secretion in Ferret Trachea

| Secretion Type | Fenspiride Concentration | Inhibition (%) | Reference |

| Cholinergic Secretion | 1 mM | 87 | |

| Tachykininergic Secretion | 1 mM | 85 |

Signaling Pathways and Mechanisms of Action

Fenspiride's therapeutic efficacy stems from its ability to modulate several interconnected signaling pathways that are crucial in the pathogenesis of inflammatory respiratory diseases.

Inhibition of the Arachidonic Acid Cascade

Fenspiride is known to interfere with the arachidonic acid cascade, a central pathway in inflammation. By reducing the activity of phospholipase A2, it curtails the release of arachidonic acid from cell membranes, thereby inhibiting the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

Modulation of Histamine-Induced Calcium Signaling

Histamine, a key mediator in allergic inflammation, triggers a cascade of events in respiratory epithelial cells, including an increase in intracellular calcium concentration ([Ca2+]i). This elevation in [Ca2+]i is a critical signal for the release of other inflammatory mediators. Fenspiride has been shown to inhibit this histamine-induced calcium influx, acting as an H1 receptor antagonist.

Early non-clinical studies on fenspiride's anti-inflammatory properties

An in-depth analysis of early non-clinical research reveals that fenspiride exerts its anti-inflammatory effects through a multi-faceted mechanism, distinct from conventional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Preclinical studies have demonstrated its ability to modulate key inflammatory pathways, including the reduction of pro-inflammatory mediators, interference with the arachidonic acid cascade, and inhibition of inflammatory cell migration.[1][2][3]

Fenspiride's anti-inflammatory profile is characterized by its action on several critical components of the inflammatory response. Unlike NSAIDs, it does not primarily act by inhibiting cyclo-oxygenase.[1] Its key mechanisms include the inhibition of pro-inflammatory cytokine production, modulation of the arachidonic acid pathway, and suppression of neutrophil migration. Additional properties such as antihistamine and alpha-1-adrenolytic activities may also contribute to its effects in inflammatory diseases of the respiratory tract.[1]

Inhibition of Pro-inflammatory Cytokine Production

A major aspect of fenspiride's activity is its ability to reduce the production of key pro-inflammatory cytokines. In a preclinical model of endotoxemia, fenspiride significantly lowered the levels of Tumor Necrosis Factor-alpha (TNF-α), a pivotal mediator in the inflammatory cascade.[2]

References

Fenspiride: A Dual-Action Respiratory Agent with Bronchodilator and Anti-inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Fenspiride is an oxazolidinone spiro compound that has demonstrated a unique pharmacological profile, exhibiting both bronchodilator and anti-inflammatory effects. This dual activity makes it a molecule of significant interest in the context of respiratory diseases characterized by both airway narrowing and inflammation, such as chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides a comprehensive overview of the mechanisms underlying fenspiride's effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

I. Anti-inflammatory Effects of Fenspiride

Fenspiride's anti-inflammatory properties are multifaceted, targeting several key pathways involved in the inflammatory cascade. Its mechanism is distinct from conventional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not primarily act by inhibiting cyclo-oxygenase.[1] Instead, its effects are mediated through the modulation of inflammatory cell migration, reduction of pro-inflammatory mediators, and interference with intracellular signaling pathways.

Inhibition of Inflammatory Mediator Production

Fenspiride has been shown to significantly reduce the production and release of several key inflammatory mediators.

-

Tumor Necrosis Factor-alpha (TNF-α): In a guinea pig model of endotoxemia, oral administration of fenspiride (60 mg/kg) reduced lipopolysaccharide (LPS)-induced increases in TNF-α concentrations in both serum and bronchoalveolar lavage fluid (BALF).[2]

-

Arachidonic Acid Metabolites: Fenspiride interferes with the arachidonic acid cascade.[1] It has been shown to reduce the enhanced release of arachidonic acid metabolites, such as thromboxane B2 and leukotriene C4, from alveolar macrophages stimulated by N-formyl-methionyl-phenylalanine in LPS-treated guinea pigs.[2] It also inhibits the activity of phospholipase A2, a key enzyme in the release of arachidonic acid.[3]

-

Histamine-Induced Responses: In a human lung epithelial cell line (WI26VA4), fenspiride (10⁻⁷–10⁻⁵ M) inhibited the histamine H1 receptor-induced increase in intracellular calcium. At a concentration of 10⁻⁵ M, it abolished both the initial and sustained phases of histamine-induced arachidonic acid release.[4]

-

Interleukin-8 (IL-8): In a study on patients with chronic bronchitis, combined therapy with fenspiride and ipratropium bromide resulted in a significant reduction of IL-8 in sputum.[5]

Effects on Inflammatory Cells

Fenspiride also modulates the activity of key inflammatory cells.

-

Neutrophil Migration: One of the proposed mechanisms for fenspiride's anti-inflammatory action is the inhibition of neutrophil migration to the site of inflammation.[1]

-

Macrophage Activity: Fenspiride reduces the primed stimulation of alveolar macrophages, limiting their release of inflammatory mediators.[2]

Signaling Pathway Modulation

Fenspiride's anti-inflammatory effects are linked to its ability to modulate specific intracellular signaling pathways. It has been shown to block Na+-H+ antiport activation induced by both fMLP (IC50 = 3.1 ± 1.9 nM) and PMA (IC50 = 9.2 ± 3.1 nM) in rat alveolar macrophages, likely acting distally on the protein kinase C (PKC) transduction signal.[6]

II. Bronchodilator Effects of Fenspiride

Fenspiride also possesses significant bronchodilator properties, contributing to its efficacy in obstructive airway diseases.[7] The mechanisms underlying this effect are distinct from traditional beta-2 agonists and are linked to both direct and indirect actions on bronchial smooth muscle.

Direct Relaxation of Bronchial Smooth Muscle

Studies have indicated that fenspiride can directly relax bronchial smooth muscle. In an in vitro study on isolated human bronchi, fenspiride was shown to facilitate the relaxation induced by isoprenaline and sodium nitroprusside.[8] This effect may be attributable to the inhibition of phosphodiesterase type IV (cAMP-specific) and type V (cGMP-specific), the main phosphodiesterase isoforms in human bronchi.[8] Fenspiride inhibits PDE3, PDE4, and PDE5 with -logIC50 values of 3.44, 4.16, and approximately 3.8, respectively.[9]

Neurogenic Inflammation and Bronchoconstriction

Fenspiride has been shown to prevent bronchoconstriction induced by neurogenic inflammation. In a rat model of COPD induced by nitrogen dioxide exposure, a low dose of fenspiride (0.15 mg/kg) prevented bronchial constriction, an effect mediated by its interaction with the nerve endings of capsaicin-sensitive C-fibers.[10][11] This interaction is believed to prevent the initiation of neurogenic inflammation.[10] At higher doses (15 mg/kg), fenspiride's bronchodilator effect involves both this afferent component and a direct relaxing effect on smooth muscle cells.[11]

Antagonism of Bronchoconstrictor Agents

Fenspiride has demonstrated the ability to counteract the effects of various bronchoconstrictor agents.

-

Capsaicin and Citric Acid: In guinea pigs, aerosolized fenspiride (1 mg/mL) caused a 58% reversal of capsaicin-induced bronchoconstriction, and intravenous fenspiride (1 mg/kg) resulted in a 45% reversal of citric acid-induced bronchoconstriction.[12][13]

-

Histamine: Fenspiride (around 100 μM) inhibits histamine-induced contraction of isolated guinea pig trachea.[9]

III. Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and bronchodilator effects of fenspiride from various studies.

Table 1: Anti-inflammatory Effects of Fenspiride

| Parameter | Model System | Fenspiride Concentration/Dose | Effect | Reference |

| TNF-α (serum) | Guinea pig endotoxemia | 60 mg/kg (oral) | Reduction from 4.2 ± 0.9 to 2.3 ± 0.5 ng/ml | [2] |

| TNF-α (BALF) | Guinea pig endotoxemia | 60 mg/kg (oral) | Reduction from 55.7 ± 20 to 19.7 ± 7.5 ng/ml | [2] |

| Thromboxane B2 release | Guinea pig alveolar macrophages | 60 mg/kg (oral) | Reduction from 1551.5 ± 183.7 to 771.5 ± 237.5 pg/µg protein | [2] |

| Leukotriene C4 release | Guinea pig alveolar macrophages | 60 mg/kg (oral) | Reduction from 12.6 ± 4.9 to 3.6 ± 0.9 pg/µg protein | [2] |

| Extracellular type II Phospholipase A2 | Guinea pig endotoxemia | 60 mg/kg (oral) | Reduction from 3.9 ± 1.2 to 1.2 ± 0.1 nmol/ml per min | [2] |

| Histamine-induced Ca²⁺ increase | Human lung epithelial cells | 10⁻⁷–10⁻⁵ M | Inhibition | [4] |

| Histamine-induced arachidonic acid release | Human lung epithelial cells | 10⁻⁵ M | Abolished | [4] |

| Na+-H+ antiport activation (fMLP-induced) | Rat alveolar macrophages | IC50 = 3.1 ± 1.9 nM | Inhibition | [6] |

| Na+-H+ antiport activation (PMA-induced) | Rat alveolar macrophages | IC50 = 9.2 ± 3.1 nM | Inhibition | [6] |

| Serum TNF-α | Patients with chronic bronchitis | Not specified | Significant decline from 10.85 to 5.58 ng/L | [5] |

| Sputum Interleukin-8 | Patients with chronic bronchitis | Not specified | Significant decline from 311.94 to 122.02 ng/L | [5] |

Table 2: Bronchodilator Effects of Fenspiride

| Parameter | Model System | Fenspiride Concentration/Dose | Effect | Reference |

| Capsaicin-induced bronchoconstriction | Guinea pig | 1 mg/mL (aerosol) | 58% reversal | [12][13] |

| Citric acid-induced bronchoconstriction | Guinea pig | 1 mg/kg (i.v.) | 45% reversal | [12][13] |

| Bronchial contraction (preganglionic nerve stimulation) | Rat COPD model | 1 µg/ml | 15.0% decrease in amplitude | [10] |

| Bronchial contraction (smooth muscle stimulation) | Rat COPD model | 1 µg/ml | 27.4% decrease in amplitude | [10] |

| PDE3 Inhibition | In vitro | -logIC50 = 3.44 | Inhibition | [9] |

| PDE4 Inhibition | In vitro | -logIC50 = 4.16 | Inhibition | [9] |

| PDE5 Inhibition | In vitro | -logIC50 ≈ 3.8 | Inhibition | [9] |

| Histamine-induced tracheal contraction | Isolated guinea pig trachea | ~100 µM | Inhibition | [9] |

IV. Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the effects of fenspiride.

In Vivo Model of Endotoxemia in Guinea Pigs

-

Objective: To investigate the anti-inflammatory effects of fenspiride in a model of systemic inflammation.

-

Animals: Male guinea pigs.

-

Procedure:

-

Endotoxemia was induced by intravenous injection of bacterial lipopolysaccharide (LPS) at doses of 0.1 and 1 mg/kg.

-

Fenspiride was administered orally at a dose of 60 mg/kg.

-

Serum and bronchoalveolar lavage fluid (BALF) were collected to measure concentrations of TNF-α.

-

Alveolar macrophages were isolated from BALF and stimulated with N-formyl-methionyl-phenylalanine to measure the release of arachidonic acid metabolites (thromboxane B2 and leukotriene C4).

-

Serum levels of extracellular type II phospholipase A2 were also determined.

-

-

Reference: [2]

In Vivo Model of Bronchoconstriction in Guinea Pigs

-

Objective: To assess the antibronchoconstrictor action of fenspiride.

-

Animals: Anesthetized guinea pigs.

-

Procedure:

-

Bronchoconstriction was induced by administering constrictor agents such as capsaicin or citric acid.

-

Fenspiride was administered either as an aerosol (1 mg/mL) or intravenously (1 mg/kg).

-

The reversal of bronchoconstriction was measured to determine the efficacy of fenspiride.

-

In Vitro Model of Histamine-Induced Responses in Human Lung Epithelial Cells

-

Objective: To investigate the effect of fenspiride on histamine-mediated cellular responses.

-

Cell Line: Human lung epithelial cell line WI26VA4.

-

Procedure:

-

Cells were loaded with the calcium indicator fluo-3.

-

Histamine or a histamine H1 receptor agonist was added to induce an intracellular calcium increase, which was measured over time.

-

The effect of fenspiride (10⁻⁷–10⁻⁵ M) on the histamine-induced calcium response was assessed.

-

The release of arachidonic acid was measured in two phases: an initial rapid release and a second sustained release.

-

The effect of fenspiride (10⁻⁵ M) on both phases of arachidonic acid release was determined.

-

-

Reference: [4]

Rat Model of Chronic Obstructive Pulmonary Disease (COPD)

-

Objective: To evaluate the effect of fenspiride on bronchial smooth muscle contractility in a model of COPD.

-

Animals: Male Wistar rats.

-

Procedure:

-

COPD was induced by long-term exposure to nitrogen dioxide (NO₂).

-

Fenspiride was administered to the rats.

-

The contractile activity of bronchial smooth muscle was evaluated in vitro using isometric contraction measurements following electrical stimulation of preganglionic nerves and smooth muscle.

-

The effects of low-dose (0.15 mg/kg) and high-dose (15 mg/kg) fenspiride were assessed.

-

V. Conclusion

Fenspiride exhibits a unique dual mechanism of action, functioning as both an anti-inflammatory agent and a bronchodilator. Its anti-inflammatory effects are broad, targeting multiple pathways including the production of key cytokines and arachidonic acid metabolites, as well as modulating inflammatory cell activity. The bronchodilator properties of fenspiride are achieved through direct relaxation of bronchial smooth muscle, potentially via phosphodiesterase inhibition, and by counteracting neurogenic inflammation. The quantitative data from a range of preclinical and clinical studies provide robust evidence for these dual effects. This comprehensive understanding of fenspiride's pharmacology is crucial for researchers and drug development professionals exploring novel therapeutic strategies for respiratory diseases. It is important to note that fenspiride-based drugs have been withdrawn from the market in several countries due to the risk of QT prolongation and torsades de pointes.[14]

References

- 1. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Bronchial inflammation during chronic bronchitis, importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenspiride inhibits histamine-induced responses in a lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of supplemental anti-inflammatory therapy with fenspiride in chronic obstructive and nonobstructive bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. clinicalpub.com [clinicalpub.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effect of Fenspiride on Bronchial Smooth Muscle of Rats with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of fenspiride on bronchial smooth muscle of rats with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitussive and antibronchoconstriction actions of fenspiride in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fenspiride - Wikipedia [en.wikipedia.org]

The Synthesis of Fenspiride Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenspiride hydrochloride, an oxazolidinone spiro compound, has been utilized in the treatment of various respiratory diseases due to its bronchodilator and anti-inflammatory properties. This technical guide provides an in-depth analysis of the principal chemical synthesis routes for fenspiride hydrochloride. It offers a comparative overview of methodologies, including the original cyanohydrin-based synthesis, the Reformatsky reaction, the Corey-Chaykovsky epoxidation, and the more recent and industrially scalable Nitro-aldol (Henry) reaction. Detailed experimental protocols for key synthetic approaches are presented, alongside a quantitative comparison of their efficiencies. Furthermore, this guide visualizes the primary synthetic workflows and the anti-inflammatory signaling pathway of fenspiride, providing a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

Fenspiride, chemically known as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[1][2]decan-2-one, is a non-steroidal anti-inflammatory drug (NSAID) with additional antitussive and bronchodilator effects.[3] Its hydrochloride salt is a water-soluble microcrystalline solid.[3] The therapeutic effects of fenspiride are attributed to its ability to modulate the production of inflammatory mediators. This document outlines the major synthetic pathways developed for the production of fenspiride hydrochloride, with a focus on the chemical principles, experimental procedures, and comparative analysis of these routes.

Overview of Synthetic Strategies

Several distinct synthetic strategies for fenspiride hydrochloride have been reported, each with its own set of advantages and challenges. The common starting material for most of these syntheses is N-(2-phenylethyl)-4-piperidone. The primary routes to be discussed are:

-

The Original Cyanohydrin-Based Synthesis

-

The Reformatsky Reaction Approach

-

The Corey-Chaykovsky Epoxidation Route

-

The Nitro-aldol (Henry) Reaction Approach

A generalized workflow for these syntheses is depicted below.

Detailed Synthesis Routes and Experimental Protocols

Synthesis of the Key Intermediate: N-(2-Phenylethyl)-4-piperidone

The precursor for the majority of fenspiride syntheses is N-(2-phenylethyl)-4-piperidone. An efficient method for its preparation involves a Dieckmann condensation.[4]

Experimental Protocol:

-

Condensation: 2-Phenylethylamine is reacted with an excess of methyl acrylate at room temperature to yield the corresponding diester.

-

Dieckmann Condensation: The resulting diester undergoes a base-promoted intramolecular cyclization (Dieckmann condensation).

-

Hydrolysis and Decarboxylation: The cyclic β-keto ester is then subjected to acidic hydrolysis and concomitant decarboxylation to afford N-(2-phenylethyl)-4-piperidone.[4] This route has been successfully scaled to produce the piperidone derivative on a 150 kg scale.[4]

Route 1: The Original Cyanohydrin-Based Synthesis

This initial route, reported by Gilbert et al., proceeds through a cyanohydrin intermediate.[2]

Reaction Scheme:

-

Cyanohydrin Formation: N-(2-phenylethyl)-4-piperidone is reacted with a cyanide source (e.g., HCN or a cyanide salt) to form a cyanohydrin.

-

Reduction: The nitrile group of the cyanohydrin is subsequently reduced to a primary amine, yielding 1-phenethyl-4-hydroxy-4-aminomethylpiperidine.

-

Cyclization: The final step involves the cyclization of the amino alcohol with a carbonyl source, such as ethyl carbonate, in the presence of a base like sodium methoxide at elevated temperatures (e.g., 80°C) to form the oxazolidinone ring of fenspiride.[4]

Route 2: The Reformatsky Reaction Approach

This method, developed by Taccone, utilizes a Reformatsky reaction to construct the core structure.[5]

Reaction Scheme:

-

Reformatsky Reaction: N-(2-phenylethyl)-4-piperidone is reacted with an α-haloester (e.g., ethyl bromoacetate) in the presence of activated zinc. This forms a β-hydroxy ester.

-

Hydrazide Formation: The resulting ester is then treated with an excess of hydrazine to form the corresponding β-hydroxy hydrazide.

-

Curtius Rearrangement and Cyclization: The hydrazide is subjected to a Curtius rearrangement using nitrous acid. The intermediate isocyanate is trapped intramolecularly by the hydroxyl group to yield fenspiride.[2][5]

Note: Specific yields and detailed modern protocols for this route are not extensively documented in publicly accessible sources.

Route 3: The Corey-Chaykovsky Epoxidation Route

A commercial manufacturing process has utilized the Corey-Chaykovsky reaction to form a key epoxide intermediate.[3]

Reaction Scheme:

-

Epoxidation: N-(2-phenylethyl)-4-piperidone undergoes a Corey-Chaykovsky epoxidation using a sulfur ylide (e.g., from trimethylsulfoxonium iodide and a base) to form a spiro-epoxide.

-

Epoxide Opening: The epoxide is then opened with a nucleophile. In one variation, sodium azide is used to introduce an azido group, forming a β-azido alcohol.

-

Reduction and Cyclization: The azide is reduced to an amine, and the resulting amino alcohol is cyclized, for example, with carbonyldiimidazole (CDI), to furnish fenspiride.[5]

Note: While this route is mentioned as a commercial process, specific quantitative data on yields and purity are not widely published.

Route 4: The Nitro-aldol (Henry) Reaction Approach

This modern and efficient route, developed by Emcure Pharmaceuticals, is well-suited for large-scale production and avoids many of the hazardous reagents used in earlier methods.[4][6]

Experimental Protocol (Adapted from Pramanik et al.): [4]

-

Nitro-aldol Condensation: N-(2-phenylethyl)-4-piperidone is condensed with nitromethane using potassium carbonate as a base in dimethyl sulfoxide (DMSO) at room temperature to yield the β-nitroalcohol intermediate.

-

Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like zinc in the presence of an acid.[6][7]

-

Cyclization: The resulting amino alcohol is then cyclized. One reported method involves protection of the amine with a Boc group (di-tert-butyl dicarbonate), followed by base-induced intramolecular displacement to form the oxazolidinone ring.[5]

-

Purification and Salt Formation: The crude fenspiride free base is purified, for instance, by heating in ethyl acetate followed by cooling and filtration. The purified free base is then treated with hydrochloric acid in ethyl acetate to precipitate fenspiride hydrochloride.

Quantitative Data and Comparison of Routes

The Nitro-aldol approach is the most well-documented in terms of quantitative outcomes, making it a benchmark for industrial synthesis.

| Synthesis Route | Key Reagents | Reported Yield | Reported Purity | Advantages | Disadvantages |

| Nitro-aldol (Henry) Reaction | Nitromethane, K₂CO₃, Boc₂O | ~78% (final salt formation step)[4] | >99.7% (by HPLC)[4] | High yield and purity, avoids hazardous reagents, scalable.[4][6] | Multi-step process. |

| Cyanohydrin-Based Synthesis | HCN/Cyanide salts, LiAlH₄ | Lower yields reported for initial steps (55% and 77%)[7] | Not specified | Established early route. | Use of highly toxic cyanide, potentially lower overall yield. |

| Reformatsky Reaction | α-haloester, Zinc, Hydrazine, Nitrous acid | Not specified | Not specified | Avoids highly toxic cyanides. | Use of potentially hazardous reagents (hydrazine, nitrous acid). |

| Corey-Chaykovsky Epoxidation | Sulfur ylide, Sodium azide, CDI | Not specified | Not specified | Alternative to direct carbonyl chemistry. | Use of potentially explosive sodium azide.[5] |

Mechanism of Action: Anti-Inflammatory Signaling Pathway

Fenspiride exerts its anti-inflammatory effects through multiple mechanisms. A key aspect is its interference with the arachidonic acid cascade and the production of pro-inflammatory cytokines.[8] Fenspiride does not inhibit cyclooxygenase (COX) enzymes directly, unlike many conventional NSAIDs. Instead, it is thought to act on upstream signaling events.[8]

References

- 1. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 2. datapdf.com [datapdf.com]

- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101376661A - Novel preparation of fenspiride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. CN102766147A - Method for preparing fenspiride and halogen acid salt thereof - Google Patents [patents.google.com]

- 8. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenspiride and Cardiac Arrhythmia: A Technical Analysis of QT Prolongation and Torsades de Pointes Risk

For Immediate Release

Disseminated to: Researchers, Scientists, and Drug Development Professionals

Abstract

Fenspiride, a non-steroidal anti-inflammatory drug previously used for respiratory ailments, was withdrawn from the European Union market following a safety review by the European Medicines Agency (EMA).[1] The withdrawal was prompted by accumulating evidence linking the drug to a significant risk of cardiac rhythm disturbances, specifically QT interval prolongation and the potentially fatal polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). This technical guide provides an in-depth analysis of the electrophysiological mechanisms, non-clinical data, and clinical evidence underpinning fenspiride's proarrhythmic potential. It is intended to serve as a comprehensive resource for professionals in pharmacology and drug development, offering detailed experimental protocols and a quantitative overview of the associated cardiac risks.

Introduction: The Withdrawal of Fenspiride

Initially valued for its bronchodilator and anti-inflammatory properties, fenspiride was utilized for the symptomatic treatment of cough and other respiratory conditions. However, post-marketing surveillance and subsequent investigations brought to light a serious safety concern. In 2019, the EMA's Pharmacovigilance Risk Assessment Committee (PRAC) concluded a review based on case reports of QT prolongation and TdP, non-clinical laboratory studies, and published literature.[1] The committee determined that the benefit-risk balance for fenspiride was negative, given its use for non-serious conditions against the risk of sudden, severe heart rhythm problems.[1] This led to the recommendation to revoke all marketing authorizations for fenspiride-containing medicines across the EU.[1]

Mechanism of Proarrhythmia: hERG Channel Blockade

The primary mechanism underlying fenspiride-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is fundamentally responsible for conducting the rapid component of the delayed rectifier potassium current (IKr), a critical phase in the repolarization of the cardiac action potential.

By inhibiting the IKr current, fenspiride delays ventricular repolarization. This electrophysiological alteration prolongs the duration of the action potential, which is manifested on the surface electrocardiogram (ECG) as a prolongation of the QT interval. An excessively prolonged QT interval creates an electrophysiological environment ripe for early afterdepolarizations (EADs), which can trigger TdP.

References

Investigating the link between fenspiride and cardiac hERG channel inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenspiride, a non-steroidal anti-inflammatory drug previously used for respiratory conditions, was withdrawn from the European market due to concerns over its potential to cause cardiac rhythm disturbances.[1] This withdrawal was prompted by reports of QT prolongation and Torsades de Pointes (TdP), life-threatening ventricular arrhythmias, linked to fenspiride use. At the heart of this cardiotoxicity lies the drug's interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.

This technical guide provides a comprehensive overview of the link between fenspiride and hERG channel inhibition, consolidating available information on the mechanism of action, experimental investigation, and the broader context of cardiac safety assessment. While a key study by Crumb W.J. Jr & Christophe B. (2020) characterized the effects of fenspiride on cardiac ion channels, the full quantitative data and detailed protocols from this study are not publicly available. This guide, therefore, synthesizes established principles of hERG channel electrophysiology and data from analogous compounds to provide a robust framework for understanding the cardiac risks associated with fenspiride.

The Role of the hERG Channel in Cardiac Repolarization

The hERG channel is a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential. Specifically, it conducts the rapid delayed rectifier potassium current (IKr), which is essential for returning the cardiac cells to their resting state after excitation. Inhibition of the hERG channel, as illustrated in the signaling pathway below, delays this repolarization process.

References

European Union's Withdrawal of Fenspiride: A Scientific Deep-Dive into the Cardiotoxic Concerns

Brussels, Belgium - The European Medicines Agency's (EMA) 2019 decision to revoke the marketing authorizations for all fenspiride-containing medicines across the European Union was a precautionary measure rooted in a growing body of scientific evidence. This in-depth technical guide provides a comprehensive overview of the scientific rationale behind this regulatory action, focusing on the core evidence that established a concerning link between fenspiride and potentially life-threatening cardiac arrhythmias. The decision, driven by the Pharmacovigilance Risk Assessment Committee (PRAC), hinged on post-marketing surveillance data and crucial non-clinical studies that elucidated the drug's proarrhythmic potential.[1][2][3][4][5]

Executive Summary

Fenspiride, a non-steroidal anti-inflammatory drug primarily prescribed for cough and other respiratory ailments, was withdrawn due to its association with QT interval prolongation and a severe form of ventricular tachycardia known as Torsades de Pointes (TdP).[1][2][4][6] The core of the scientific concern lies in fenspiride's inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in the repolarization phase of the cardiac action potential. Disruption of this channel's function can delay ventricular repolarization, leading to the observed QT prolongation and creating an electrophysiological environment ripe for the development of fatal arrhythmias. The EMA concluded that for the symptomatic treatment of non-serious conditions like cough, this risk was unacceptable.[1][2][3][6][7]

Pharmacovigilance Data: The Clinical Evidence

Post-marketing surveillance played a pivotal role in raising the initial safety concerns. While on the market for several decades, a number of spontaneous adverse event reports pointed towards a potential cardiotoxic effect of fenspiride.

A key piece of evidence cited in the public assessment report was the documentation of a number of cases of QT prolongation, some of which resulted in Torsades de Pointes.[8]

| Adverse Event | Number of Reported Cases |

| QT Prolongation | 5 |

| Torsades de Pointes (TdP) | 3 (out of the 5 QT prolongation cases) |

| Data sourced from the Public Assessment Report for Fenspiride as cited in Crumb & Christophe (2020).[8] |

It is important to note that many of these reported cases involved patients with pre-existing risk factors for QT prolongation or those taking concomitant medications known to affect the QT interval.[8] However, the accumulation of these reports prompted a deeper investigation into the underlying pharmacological mechanisms.

Non-Clinical Evidence: Unraveling the Mechanism of Cardiotoxicity

The clinical signals from pharmacovigilance were substantiated by a series of non-clinical studies. These experiments provided a clear mechanistic link between fenspiride and its proarrhythmic potential, focusing on its interaction with cardiac ion channels.

In Vitro Electrophysiological Studies: The hERG Channel Blockade

The primary mechanism identified for fenspiride-induced QT prolongation is the blockade of the hERG (KCNH2) potassium ion channel.[1][2][4] This channel is responsible for the rapid delayed rectifier potassium current (IKr), which is crucial for the timely repolarization of the ventricular myocardium. Inhibition of IKr prolongs the cardiac action potential duration, which manifests as a lengthened QT interval on an electrocardiogram (ECG).

Further in vitro investigations, as part of the modern comprehensive in vitro proarrhythmia assay (CiPA) paradigm, have also explored the effects of fenspiride on other key cardiac ion channels, such as the late sodium channel (late Nav1.5) and the L-type calcium channel (Cav1.2), to build a more complete risk profile.[8]

In Vivo Animal Studies: Confirming the Proarrhythmic Potential

Animal models are instrumental in assessing the in vivo consequences of ion channel interactions observed in vitro. While specific details of the animal studies for fenspiride are not extensively publicized, the EMA has stated that in vitro animal model studies confirmed fenspiride's potential to increase QT intervals in humans.[9]

These studies typically involve the administration of the drug to animal models, such as dogs or guinea pigs, which have cardiac electrophysiology that is reasonably predictive of humans. Continuous ECG monitoring is used to detect any drug-induced changes in the QT interval.

Experimental Protocols

To provide a deeper understanding of the types of experiments that led to the withdrawal of fenspiride, this section outlines the general methodologies for key in vitro and in vivo cardiotoxicity studies.

In Vitro hERG Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of a compound on the hERG potassium channel.

Methodology:

-

Cell Line: A mammalian cell line (e.g., Human Embryonic Kidney cells - HEK293) stably transfected with the human KCNH2 gene, which expresses the hERG channel, is used.

-

Whole-Cell Patch-Clamp: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: The voltage across the cell membrane is controlled, and the resulting current (the flow of potassium ions through the hERG channels) is measured.

-

Stimulation Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step that elicits a large "tail current" as the channels recover from inactivation and close.

-

Compound Application: The cells are perfused with a control solution, and then with solutions containing increasing concentrations of the test compound (fenspiride).

-

Data Analysis: The reduction in the hERG tail current at each compound concentration is measured. These data are then used to generate a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the hERG current.

In Vivo QT Prolongation Study in a Conscious Telemetered Animal Model (e.g., Dog)

Objective: To assess the effect of a compound on the QT interval in a living animal.

Methodology:

-

Animal Model: Beagle dogs are a commonly used model due to their cardiac electrophysiology being similar to humans.

-

Telemetry Implantation: A telemetry device is surgically implanted into the animal. This device allows for the continuous monitoring of the electrocardiogram (ECG) and other physiological parameters without the need for restraint, which can cause stress and affect the results.

-

Baseline Recording: After a recovery period from surgery, baseline ECG data are collected for a sufficient duration to establish the normal QT interval and its relationship with the heart rate for each animal.

-

Drug Administration: The test compound (fenspiride) is administered, typically orally or intravenously, at various dose levels. A vehicle control is also administered.

-

Continuous ECG Monitoring: The ECG is continuously recorded before, during, and after drug administration.

-

Data Analysis: The QT interval is measured from the ECG recordings. As the QT interval is highly dependent on heart rate, it is corrected using a formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval. The change in QTc from baseline is then calculated for each dose level and compared to the vehicle control.

Visualizing the Scientific Rationale

To further clarify the scientific reasoning behind the withdrawal of fenspiride, the following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical progression of the regulatory decision.

Conclusion

The withdrawal of fenspiride from the European market serves as a clear example of the robust pharmacovigilance and risk assessment processes employed by regulatory authorities. The decision was not based on a single piece of evidence but rather on a convergence of data from clinical observations and non-clinical mechanistic studies. The identification of fenspiride as a hERG channel blocker provided a plausible biological mechanism for the observed cases of QT prolongation and Torsades de Pointes. Ultimately, the EMA's PRAC and CMDh concluded that the potential for sudden and serious cardiac events, in the context of the drug's use for symptomatic relief of non-life-threatening conditions, resulted in an unfavorable benefit-risk balance, necessitating its removal from the market to protect public health.[1][6][7]

References

- 1. Withdrawal of marketing authorisations for fenspiride medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 2. medscape.com [medscape.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Fenspiride containing medicinal products - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 5. EU Regulatory Roundup: EMAâs PRAC Calls for Withdrawal of Fenspiride Cough Medicines, Temporary Restrictions on Xeljanz | RAPS [raps.org]

- 6. bfarm.de [bfarm.de]

- 7. HMA/EMA medicines shortages guidance released - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Last abstract: A risk profile of fenspiride using ion channel data and in silico action potential modeling (2020) [scaptest.com]

- 9. Suspension of fenspiride medicines due to potential risk of heart rhythm problems | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for Fenspiride in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional anti-bronchoconstrictor and anti-secretory properties.[1][2] It is utilized in the treatment of various respiratory diseases.[2][3] For researchers conducting in vitro cell culture assays, fenspiride serves as a valuable tool to investigate inflammatory pathways, smooth muscle contraction, and mucus secretion. Its mechanism of action involves multiple pathways, including the antagonism of histamine H1 receptors, alpha-1-adrenergic blockade, and modulation of the arachidonic acid cascade and intracellular calcium signaling.[4][5]

Physicochemical Properties and Solubility

Fenspiride hydrochloride is the commonly used salt for research purposes. Its solubility is a critical factor for preparing stock solutions for cell culture experiments. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Special Considerations |

| DMSO | 9 | 30.32 | Sonication is recommended to aid dissolution.[3][6] |

| Water | 54 | 181.95 | Sonication is recommended to aid dissolution.[3] |

| Ethanol | - | - | Data not readily available; empirical testing is recommended. |

| PBS | - | - | While soluble in water, precipitation may occur when diluting a DMSO stock in PBS.[7][8] It is advisable to dilute directly into cell culture medium containing serum. |

Note: The molecular weight of Fenspiride Hydrochloride is 296.79 g/mol .[6][9]

Recommended Working Concentrations

The effective concentration of fenspiride in vitro can vary significantly depending on the cell type and the specific biological process being investigated. Based on published studies, a broad concentration range has been utilized.

| Concentration Range | Biological Effect | Cell/Tissue Type | Reference |

| 0.1 µM - 10 µM | Inhibition of histamine-induced Ca2+ increase | Human lung epithelial WI26VA4 cells | [5] |

| 10 µM - 100 µM | No significant modification of PKC activity | Rat alveolar macrophages | [1] |

| 1 mM | Significant inhibition of cholinergic and tachykininergic secretion | Ferret trachea | [10] |

| ~1 mM | Inhibition of calcium signals evoked by fMLP | Peritoneal macrophages | [1] |

It is recommended to perform a dose-response experiment to determine the optimal working concentration for a specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of Fenspiride Stock Solution

This protocol describes the preparation of a 10 mM stock solution of fenspiride hydrochloride in DMSO.

Materials:

-

Fenspiride hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile filter (0.22 µm)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of fenspiride hydrochloride (Molecular Weight = 296.79 g/mol ).

-

Dissolution: Add the weighed fenspiride hydrochloride to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

-

Mixing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.

-

Sonication (Recommended): If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes.[3]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]

Protocol 2: Treatment of Cells with Fenspiride

This protocol outlines the steps for diluting the fenspiride stock solution and treating cells in culture.

Materials:

-

10 mM Fenspiride stock solution in DMSO

-

Complete cell culture medium (appropriate for the cell line)

-

Cells seeded in a multi-well plate

Procedure:

-

Thaw the stock solution: Thaw an aliquot of the 10 mM fenspiride stock solution at room temperature.

-

Prepare intermediate dilutions (if necessary): For lower final concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in complete cell culture medium.

-

Final Dilution and Treatment: Directly add the appropriate volume of the fenspiride stock solution (or intermediate dilution) to the cell culture wells to achieve the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[11][12]

-

Vehicle Control: In parallel, treat a set of cells with the same final concentration of DMSO as the fenspiride-treated cells. This will serve as the vehicle control to account for any effects of the solvent.

-

Incubation: Incubate the cells for the desired period according to the experimental design.

-

Assay: Proceed with the specific cell-based assay (e.g., viability assay, cytokine measurement, signaling pathway analysis).

Visualizations

Caption: Experimental workflow for preparing and using fenspiride in cell culture.

Caption: Simplified signaling pathways modulated by fenspiride.

References

- 1. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fenspiride hydrochloride | Histamine Receptor | PDE | TargetMol [targetmol.com]

- 4. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenspiride inhibits histamine-induced responses in a lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. raybiotech.com [raybiotech.com]

- 10. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Ferret Trachea Model for Studying Fenspiride's Effect on Mucus Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro ferret trachea model is a valuable tool for investigating the mechanisms of airway mucus secretion and the pharmacological effects of various compounds. This model closely mimics the physiology of the human airway, making it a relevant pre-clinical platform for studying respiratory diseases and potential therapeutics. Fenspiride, a non-steroidal anti-inflammatory drug, has been shown to modulate mucus secretion, and this document provides detailed protocols and data on its effects using the ferret trachea model.

Data Presentation

The following table summarizes the quantitative data on the effect of fenspiride on neurally-mediated and secretagogue-induced mucus secretion in the in vitro ferret trachea model.[1]

| Condition | Stimulus | Fenspiride Concentration (M) | % Inhibition of Stimulated Secretion |

| Cholinergic Secretion | Electrical Stimulation | 1 x 10⁻³ | 87% |

| Acetylcholine | - | Inhibited | |

| Tachykininergic Secretion | Electrical Stimulation | 1 x 10⁻³ | 85% |

| Substance P | - | Not Inhibited | |

| Basal Secretion | None | - | No Effect |

Experimental Protocols

Preparation of Ferret Tracheal Tissue

This protocol outlines the steps for isolating and preparing ferret tracheal tissue for in vitro mucus secretion studies.

Materials:

-

Male ferrets

-

Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7)

-

Dissection instruments

-

Petri dishes

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Euthanize a male ferret via an approved ethical protocol.

-

Immediately excise the trachea and place it in ice-cold K-H solution.

-

Carefully remove any adhering connective tissue and blood vessels from the exterior of the trachea.

-

Open the trachea longitudinally along the anterior cartilage-free wall.

-

Cut the trachea into segments of approximately 4-5 cartilage rings in width.

-

Store the tracheal segments in K-H solution bubbled with carbogen gas at room temperature until use.

In Vitro Mucus Secretion Assay